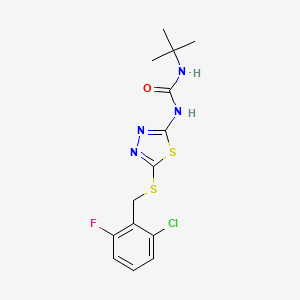
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a urea moiety, and a tert-butyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. The synthetic route often includes the following steps:
Formation of the Thiadiazole Ring: This is usually achieved by reacting appropriate thiosemicarbazides with chlorinated aromatic compounds under acidic conditions.
Introduction of the Benzylthio Group: The thiadiazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base to introduce the benzylthio group.
Urea Formation: Finally, the tert-butyl isocyanate is reacted with the thiadiazole intermediate to form the urea moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, which may target the urea moiety or the thiadiazole ring.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The thiadiazole ring and urea moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and urea-containing molecules. Compared to these compounds, 1-(Tert-butyl)-3-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a urea moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Similar compounds include:
- 1-(Tert-butyl)-3-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 1-(Tert-butyl)-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 1-(Tert-butyl)-3-(5-((2-chloro-6-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-tert-butyl-3-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-9(15)5-4-6-10(8)16/h4-6H,7H2,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKRFQJAIRMSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3018671.png)
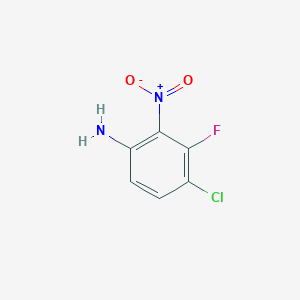
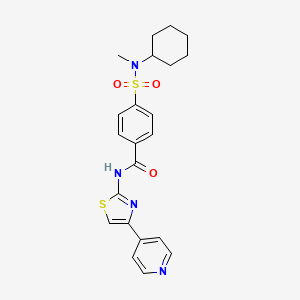
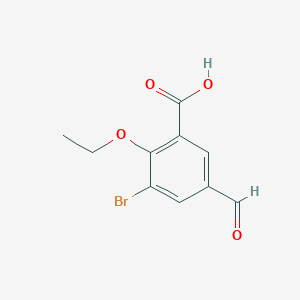
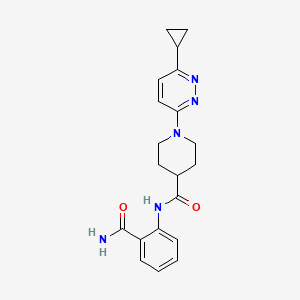
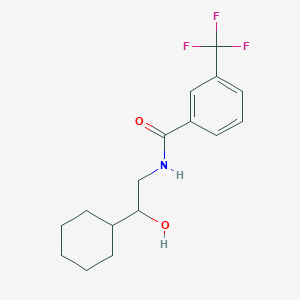
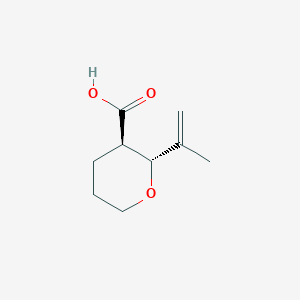
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3018686.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)
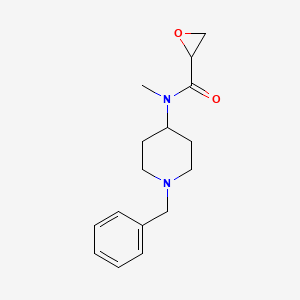
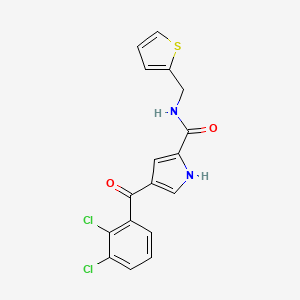
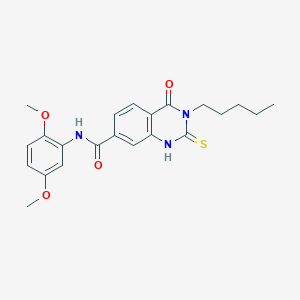
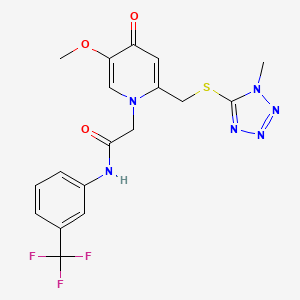
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)
